

(S)-donepezil potential therapeutic uses outside of dementia

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An In-depth Technical Guide on the Potential Therapeutic Uses of **(S)-Donepezil** Outside of Dementia

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Donepezil, a second-generation piperidine derivative, is a selective, reversible, and non-competitive inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft.[1][2][3] While its U.S. Food and Drug Administration (FDA) approval is for the symptomatic treatment of mild, moderate, and severe dementia associated with Alzheimer's disease, a growing body of preclinical and clinical research indicates its therapeutic potential extends to a range of other conditions.[1][4] This document provides a comprehensive technical overview of the evidence supporting the use of donepezil in non-dementia applications, focusing on Traumatic Brain Injury (TBI), Obstructive Sleep Apnea (OSA), and Glaucoma. It details the mechanistic rationale, summarizes quantitative outcomes from key studies, outlines experimental protocols, and visualizes relevant biological pathways and workflows. The therapeutic mechanisms explored are not limited to cholinesterase inhibition but also encompass neuroprotective and anti-inflammatory actions.[5][6][7]

Core Pharmacology of Donepezil



Donepezil's primary mechanism of action is the inhibition of AChE, which increases the concentration of acetylcholine at cholinergic synapses, thereby enhancing neurotransmission. [4][8] It has a higher affinity for AChE than for butyrylcholinesterase (BuChE).[1] Beyond this, evidence suggests donepezil may exert neuroprotective effects by protecting against amyloid- β and glutamate toxicity, up-regulating nicotinic acetylcholine receptors, and acting as a potent agonist of the sigma-1 (σ 1) receptor.[5][9]

Table 1: Pharmacokinetic Properties of Donepezil

Parameter	Value	Source(s)
Chemical Formula	C24H29NO3	[1]
Molecular Weight	415.96 g/mol (as HCl salt)	[3]
Bioavailability	100%	[9]
Time to Peak Plasma	3 to 5 hours	[1][9]
Elimination Half-life	~70 hours	[2][9]
Protein Binding	96% (75% to albumin, 21% to alpha-1-acid glycoprotein)	[9][10]
Metabolism	Hepatic; primarily via CYP2D6 and CYP3A4 enzymes	[1][9]
Excretion	Primarily renal	[1][9]

Therapeutic Application: Traumatic Brain Injury (TBI)

A deficit in the cholinergic system is a known consequence of TBI, contributing to memory and cognitive dysfunction.[11] Donepezil is investigated as a means to enhance cholinergic neurotransmission and thereby improve cognitive outcomes post-injury.[4][12]

Quantitative Data from TBI Studies

Table 2: Summary of Clinical Trial Data for Donepezil in TBI



Study Outcome	Donepezil Group	Placebo/Contr ol Group	p-value	Source(s)
Verbal Learning Improvement	Significantly greater improvement	-	p = 0.034	[13]
Treatment Responder Rate	42%	18%	p = 0.03	[13]
Treatment- Emergent Adverse Events	46%	8%	p < 0.001	[13]
Subjective Improvement (Chronic TBI)	8 out of 10 patients reported improvement	N/A	N/A	[14]
Cognitive Performance (Mouse Model)	Decreased escape latency, increased alteration rate	TBI with saline showed impairment	p < 0.05	[12]

Key Experimental Protocols

Clinical Study: Morey et al. (as cited in Medscape, 2025)[13]

- Design: Randomized, placebo-controlled trial.
- Participants: 75 adults with nonpenetrating TBI sustained at least 6 months prior.
- Intervention: Participants received 5 mg/day of donepezil or placebo for 2 weeks, followed by 10 mg/day for 8 weeks. A 4-week observation period followed treatment discontinuation.
- Primary Outcome Measure: Verbal memory assessed using the Hopkins Verbal Learning Test–Revised (HVLT-R).

Preclinical Study: Therapeutic Effect of Donepezil on Neuroinflammation... (MDPI, 2024)[12]

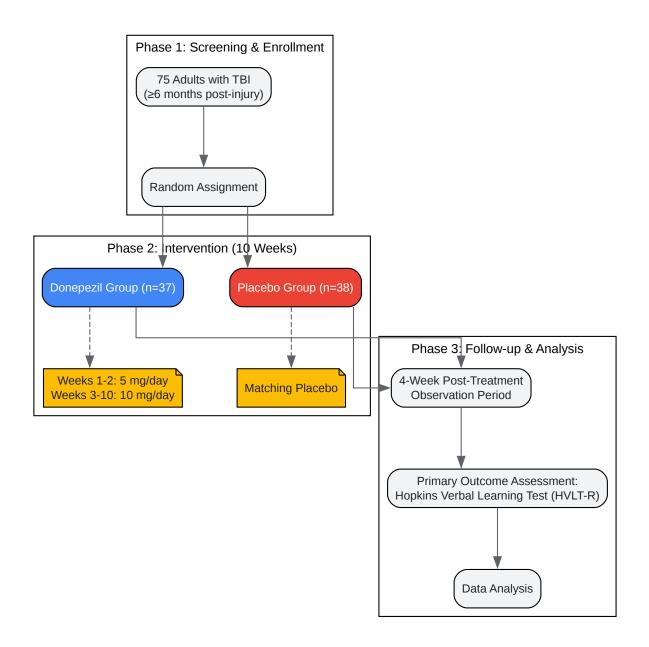
• In Vivo Model: Male C57BL/6J mice subjected to moderate TBI using a stereotaxic impactor.



- Intervention: Donepezil (1 mg/kg/day) or saline was administered within 4 hours post-TBI for 7 days.
- Outcome Measures: Cognitive function was assessed via water maze and Y-maze tests.
 Neuroinflammation and autophagy/mitophagy markers (e.g., COX-2, NLRP3, IL-1β, BNIP3L) were analyzed using mRNA and Western blotting techniques.
- In Vitro Model: SH-SY5Y cells injured via a cell-injury controller.
- Intervention: Donepezil treatment at a concentration of 80 μM.
- Outcome Measures: Cell viability, reactive oxygen species (ROS), lactate dehydrogenase (LDH), and expression of neuroinflammation and autophagy-related markers.

Visualized Experimental Workflow





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Caption: Workflow for a randomized controlled trial of donepezil in TBI.



(OSA)

Therapeutic Application: Obstructive Sleep Apnea

Donepezil's cholinomimetic effects are hypothesized to influence the neuromuscular control of the upper airway and respiratory regulation during sleep, potentially mitigating the severity of OSA.[15][16]

Quantitative Data from OSA Studies

Table 3: Summary of Clinical Trial Data for Donepezil in OSA

Study Outcome	Donepezil Group	Placebo Group	p-value	Source(s)
Apnea- Hypopnea Index (AHI)	Significant improvement	No significant change	p < 0.05	[15][17]
Oxygen Saturation	Significant improvement	No significant change	p < 0.05	[15][16][17]
REM Sleep Duration	Increased	No significant change	p < 0.05	[15][17]
Epworth Sleepiness Scale (ESS)	Significant improvement	No significant change	p < 0.05	[16]
Sleep Efficiency	Significantly decreased	No significant change	p < 0.01	[16]

Note: Some studies show conflicting results. A single-dose study found no significant differences in AHI.[18]

Key Experimental Protocols

Moraes et al., 2008[15][17]

• Design: Randomized, double-blind, placebo-controlled study.



- Participants: 23 patients with mild-to-moderate Alzheimer's disease and an AHI > 5/h.
- Intervention: Donepezil (n=11) or placebo (n=12) for 3 months.
- Outcome Measures: Polysomnography to assess AHI, oxygen saturation, and sleep stages.
 Cognitive evaluation using the ADAS-cog subscale.

Sukys-Claudino et al., 2012[16]

- Design: Randomized, double-blind, placebo-controlled study.
- Participants: 21 male patients with mild to severe OSA (AHI > 10) without Alzheimer's disease.
- Intervention: Donepezil (n=11) or placebo (n=10). Dosage was 5 mg/day for the first two weeks and 10 mg/day for the last two weeks.
- Outcome Measures: Polysomnography and Epworth Sleepiness Scale (ESS) evaluations at baseline and after one month.

Therapeutic Application: Glaucoma

The rationale for using donepezil in glaucoma stems from two potential mechanisms: its ability to lower intraocular pressure (IOP) and its neuroprotective effects on retinal ganglion cells (RGCs), which share pathophysiological features with neurodegenerative diseases.[19][20]

Quantitative Data from Glaucoma Studies

Table 4: Summary of Clinical and Preclinical Data for Donepezil in Glaucoma



Study Outcome	Result	Condition/Model	Source(s)
Intraocular Pressure (IOP) Reduction	8.8% mean reduction (14.1 mmHg to 12.8 mmHg)	Normotensive Alzheimer's patients	[19]
Pupil Diameter Reduction	7.4% mean reduction (3.9 mm to 3.6 mm)	Normotensive Alzheimer's patients	[19]
Optineurin (OPTN) Aggregation	Reduced in a concentration-dependent manner	RGCs from iPSCs of patients with OPTNE50K mutation	[20][21]
TBK1 Expression	Inhibited	RGCs from iPSCs of patients with OPTNE50K mutation	[21]

Key Experimental Protocols

Clinical Study: Effect of oral donepezil on intraocular pressure... (PubMed)[19]

- · Design: Comparative study.
- Participants: 32 newly diagnosed Alzheimer's patients with normal IOP.
- Intervention: 5 mg of donepezil taken daily.
- Outcome Measures: IOP and pupil diameter were evaluated at baseline and after 4 weeks of treatment.

Preclinical Study: Inagaki et al., 2019[21]

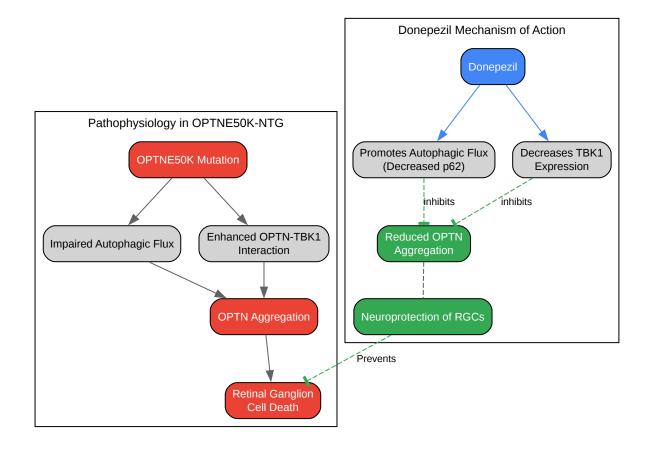
- Model: Retinal ganglion cells (RGCs) generated from induced pluripotent stem cells (iPSCs) derived from healthy individuals and patients with the OPTN E50K mutation causing normal tension glaucoma.
- Intervention: RGCs were exposed to done pezil at concentrations ranging from 0.01 to 10 $\,\mu\text{M}.$



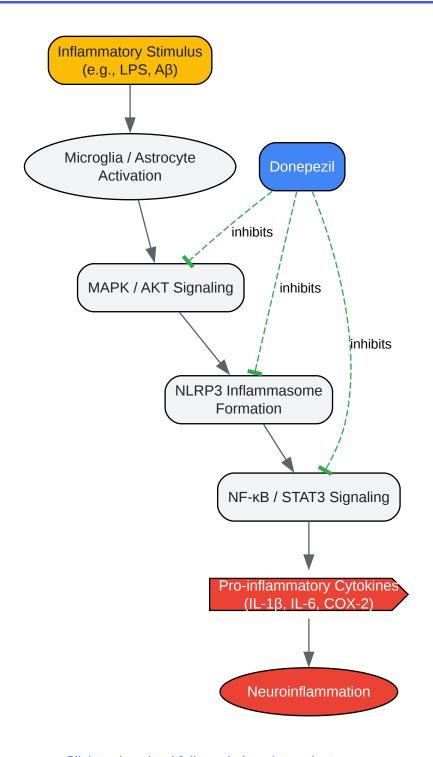
 Outcome Measures: The efficacy of donepezil was evaluated by Western blotting for markers of autophagy (LC3B, p62) and TANK-binding kinase 1 (TBK1). Neuroprotective effects were assessed using neurite markers (TUJ1, ATH5).

Visualized Signaling Pathway









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